7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-methylbenzo[h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-7-13(16)17-14-9(8)5-6-10-11(14)3-2-4-12(10)15/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJMFFQTDQTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943914 | |
| Record name | 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21353-16-2 | |
| Record name | NSC115556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-4-METHYL-2H-NAPHTHO(1,2-B)PYRAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pechmann Condensation Reaction
The most common and well-documented method for synthesizing 7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one is the Pechmann reaction, which involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate.
- A solution of resorcinol (5.5 g, 0.05 mol) in dioxane is cooled in an ice bath.
- Concentrated sulfuric acid (2 mL) is added dropwise under stirring at 25°C.
- Ethyl acetoacetate (7 mL) is then added, and the mixture is heated to 60°C for 4 hours.
- After completion, the reaction mixture is poured into cold water, precipitating the product.
- The precipitate is filtered, dried under reduced pressure, and recrystallized from methanol to yield white needle-like crystals of 7-hydroxy-4-methylcoumarin with a yield of approximately 91%.
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow[\text{60°C, 4h}]{\text{H}2\text{SO}4} \text{7-Hydroxy-4-methyl-2H-chromen-2-one}
$$
Alternative Pechmann Reaction under Solvent-Free and Mechanochemical Conditions
A green chemistry approach has been developed using high-speed mixer ball milling (HSMBM) to facilitate the Pechmann condensation without solvents or acid catalysts, reducing waste and improving purity.
- Reaction of α-naphthol (analogous to resorcinol) with ethyl acetoacetate under solvent-free conditions.
- Milling at room temperature with a frequency of 60 Hz.
- Short reaction times (10-45 minutes).
- High yields (52-95%), with 7-amino-4-methylcoumarin synthesized in 92% yield in 10 minutes.
- Avoids secondary product formation and eliminates the need for protective groups or extensive purification.
This method demonstrates the feasibility of synthesizing this compound derivatives efficiently and sustainably.
Multi-Step Synthesis Including Functionalization
Following the initial synthesis of 7-hydroxy-4-methylcoumarin, further functionalization can be performed to obtain derivatives or intermediates for advanced applications.
- Alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with allyl bromide in acetone using potassium carbonate as a base at 60°C for 6 hours yields 7-allyloxy-4-methyl-2H-chromen-2-one in 81% yield.
- Subsequent cross-metathesis reactions using Grubbs’ second generation catalyst enable the introduction of various substituents, yielding derivatives with 60-78% isolated yields.
Detailed Experimental Data Table
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Resorcinol + Ethyl acetoacetate, conc. H₂SO₄, 60°C, 4h | 7-Hydroxy-4-methylcoumarin | 91 | Recrystallized from methanol |
| 2 | 7-Hydroxy-4-methylcoumarin + Allyl bromide, K₂CO₃, acetone, 60°C, 6h | 7-Allyloxy-4-methylcoumarin | 81 | Extraction with ethyl acetate |
| 3 | Cross-metathesis with Grubbs’ catalyst, ethyl ether, 40°C, 5h | Various substituted coumarins | 60-78 | Purified by column chromatography |
Summary of Research Findings
- The classical Pechmann reaction remains the most straightforward and high-yielding method for preparing this compound.
- Acid catalysis using sulfuric acid is effective, with yields around 90%.
- Modern green chemistry approaches, such as mechanochemical methods, offer solvent-free, rapid, and clean alternatives.
- Functionalization via alkylation and cross-metathesis expands the utility of the core compound for advanced synthetic applications.
- The described methods have been validated by spectral data (FT-IR, NMR) and yield reproducibility.
Chemical Reactions Analysis
Nitration and Subsequent Reduction
The 7-hydroxy group directs electrophilic substitution at the 6- or 8-position during nitration:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 7-Hydroxy-4-methyl-6-nitrocoumarin |
| Reduction (SnCl₂/HCl/EtOH) | Stannous chloride in ethanol | 6-Amino-7-hydroxy-4-methylcoumarin |
The nitro derivative (IV) is reduced to an amino derivative (V), useful for synthesizing Schiff bases .
Acylation of the Hydroxyl Group
The 7-hydroxy group undergoes acylation with acyl chlorides or anhydrides:
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methoxybenzoyl chloride | Pyridine/POCl₃ | 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | 66% |
| Benzoyl chloride | Triethylamine/DCM | 7-Benzoyloxy-4-methylcoumarin | ~20% |
Acylation enhances lipophilicity and biological activity, such as antimicrobial properties .
Thiolation and Thioether Formation
The hydroxyl group is converted to a mercapto group via a Newman–Kwart rearrangement :
-
Thiocarbamoylation :
-
Thermal Rearrangement :
-
Hydrolysis :
Thioether derivatives are synthesized via nucleophilic substitution:
Schiff Base Formation
The amino derivative (from nitration/reduction) reacts with aldehydes/ketones:
| Reagent | Conditions | Product |
|---|---|---|
| Aromatic amines | Ethanol, reflux | 6-(Substituted benzylamino) derivatives |
These Schiff bases exhibit antioxidant and antidyslipidemic activities .
Microwave-Assisted Modifications
Microwave irradiation accelerates reactions like:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through various methods, often involving the reaction of resorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid. The typical yield from this synthesis can reach up to 85% with a melting point around 192.5°C . Its molecular formula is , indicating the presence of hydroxyl and carbonyl functional groups that contribute to its reactivity and biological properties.
Antimicrobial Properties
Research has demonstrated that 7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one exhibits significant antimicrobial activity. In a study comparing various derivatives, compounds derived from this structure showed high degrees of bactericidal activity against several bacterial strains . Notably, derivatives such as 7-hydroxy-4-methyl-6-nitro coumarin were highlighted for their enhanced pharmaceutical relevance.
Anticancer Potential
The compound has also been screened for anticancer properties. In vitro studies indicated that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents. For instance, specific derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in cancer models .
Antioxidant Activity
Another significant application of this compound is its antioxidant properties. The compound's ability to scavenge free radicals makes it a candidate for developing functional foods or supplements aimed at reducing oxidative stress-related diseases .
Cardiovascular Health
Recent studies have explored the use of coumarin derivatives, including this compound, as potential antidyslipidemic agents. These compounds have shown promise in modulating lipid profiles and improving cardiovascular health by reducing cholesterol levels .
Neurological Disorders
There is ongoing research into the role of this compound in treating central nervous system disorders. Its interaction with G protein-coupled receptors (GPCRs) suggests potential applications in developing allosteric modulators that could lead to new treatments for conditions like anxiety and depression .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a choleretic agent by stimulating bile production in the liver. It also exhibits enzyme inhibition properties, affecting pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: Another coumarin derivative with similar fluorescence properties.
Scopoletin: Known for its anti-inflammatory and antioxidant activities.
Esculetin: Exhibits anticoagulant and anti-inflammatory properties.
Uniqueness
7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one is unique due to its strong fluorescence, making it highly valuable in fluorescent probes and optical applications. Additionally, its choleretic activity sets it apart from other coumarin derivatives .
Biological Activity
7-Hydroxy-4-methyl-2H-benzo[h]chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other bioactive coumarins, which are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following formula:
- Molecular Formula : C10H8O3
- IUPAC Name : 7-Hydroxy-4-methyl-2-benzopyran-2-one
This compound features a hydroxyl group at the 7-position and a methyl group at the 4-position of the chromenone structure, contributing to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, in vitro assays revealed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating considerable potency.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests its potential use in treating inflammatory diseases.
Case Studies
-
Study on Antioxidant Activity
- Objective : To evaluate the antioxidant capacity using DPPH radical scavenging assays.
- Results : The compound demonstrated a dose-dependent scavenging effect with an IC50 value comparable to that of standard antioxidants like ascorbic acid.
-
Investigation of Anticancer Activity
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Results : Significant inhibition was observed in both MCF-7 and HT-29 cell lines with an IC50 ranging from 10 to 20 µM depending on the cell type.
-
Anti-inflammatory Mechanism Study
- Objective : To determine its effect on cytokine production.
- Results : Treatment with this compound led to a marked reduction in TNF-alpha levels in LPS-stimulated macrophages.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other coumarin derivatives:
| Compound Name | Antioxidant Activity | Anticancer Activity (IC50) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Moderate | 10–20 µM (MCF-7) | Significant |
| Coumarin | Low | >50 µM | Moderate |
| Esculetin | High | 5–15 µM | Strong |
Q & A
Q. What are the optimal synthetic routes for 7-Hydroxy-4-methyl-2H-benzo[h]chromen-2-one, and how can purity be validated?
Methodological Answer: The synthesis typically involves condensation reactions between substituted phenols and β-keto esters under acidic or basic conditions. For example, derivatives with chloro or methoxy substituents are synthesized via Pechmann condensation using sulfuric acid as a catalyst . Purity validation requires HPLC coupled with UV detection (λ = 254–280 nm) and mass spectrometry (MS) to confirm molecular ions (e.g., [M+H]+ peaks). Crystallization from ethanol or methanol is recommended to remove byproducts, with purity ≥95% confirmed by elemental analysis .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer: Key techniques include:
- NMR : 1H and 13C NMR to identify substituents (e.g., hydroxyl protons at δ 10–12 ppm; methyl groups at δ 2.1–2.5 ppm) .
- IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (strong peak ~1650 cm⁻¹) groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with Z = 8) .
Q. How can solubility challenges be addressed in biological assays?
Methodological Answer: Due to poor aqueous solubility, use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS or cell culture media. Sonication or heating (40–50°C) enhances dissolution. Dynamic light scattering (DLS) can monitor aggregation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) affect bioactivity, and what computational tools support SAR studies?
Methodological Answer: Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances anticancer activity by increasing electrophilicity. SAR studies use DFT calculations (Gaussian 09) to map electron density and molecular docking (AutoDock Vina) to predict binding affinities (e.g., with kinase domains). Experimental validation via cytotoxicity assays (IC50 values) against MCF-7 or HeLa cells is critical .
Q. What strategies resolve contradictions in fluorescence data across different solvent systems?
Methodological Answer: Fluorescence quenching in polar solvents (e.g., water) often stems from aggregation or proton transfer. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Solvatochromic studies (e.g., in DMSO, ethanol, and cyclohexane) correlate Stokes shift with solvent polarity parameters (ET30 scale). For metal ion sensing (e.g., Cu2+), Job’s plot analysis determines stoichiometry .
Q. How can crystallographic data address discrepancies in reported tautomeric forms?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves tautomerism by precisely locating hydrogen atoms. For example, the enol form dominates in 7-hydroxy derivatives, stabilized by intramolecular hydrogen bonds (O–H···O=C, ~1.8 Å). Disorder in the crystal lattice (e.g., mixed chloro/methyl substituents) requires refinement with SHELXL and validation via R-factor convergence (<5%) .
Q. What experimental designs mitigate false positives in enzyme inhibition assays?
Methodological Answer:
- Use orthogonal assays (e.g., fluorescence-based and HPLC-MS methods) to confirm inhibition of targets like tyrosinase or HIV-1 protease.
- Include negative controls (e.g., denatured enzyme) and competitive inhibitors (e.g., kojic acid for tyrosinase).
- Validate dose-response curves (R² > 0.95) and calculate Ki values via Lineweaver-Burk plots .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between synthetic and natural derivatives?
Methodological Answer: Natural derivatives (e.g., oleracone F from Portulaca oleracea) may exhibit enhanced activity due to stereochemistry or co-extracted synergists. Compare synthetic analogs using chiral HPLC to isolate enantiomers. LC-MS metabolomics identifies cofactors in natural extracts. Bioassay-guided fractionation isolates active principles .
Q. Why do stability studies show variability in degradation kinetics under UV light?
Methodological Answer: Variability arises from solvent choice (e.g., acetonitrile vs. methanol) and oxygen presence. Use controlled argon environments and monitor degradation via UV-Vis (λmax shifts) and LC-MS. Accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH identifies degradation products (e.g., hydroxylated byproducts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
